
2-(3,4-dihydro-1H-isochromen-1-yl)-1-(3,3-dimethylmorpholin-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dihydro-1H-isochromen-1-yl)-1-(3,3-dimethylmorpholin-4-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is commonly known as DIME or DIMEB, and it is a synthetic molecule that belongs to the family of isochromenes. DIMEB has unique properties that make it an important compound in the field of pharmacology, medicinal chemistry, and biochemistry.
Scientific Research Applications
DIMEB has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties. DIMEB has been shown to inhibit the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. DIMEB has also been shown to have antiviral activity against HIV-1 and HSV-1.
Mechanism of Action
The mechanism of action of DIMEB is not fully understood. It is believed to act by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase (PDE). It also inhibits the activation of nuclear factor kappa B (NF-κB), which is a transcription factor that plays a key role in inflammation and cell survival.
Biochemical and Physiological Effects:
DIMEB has been shown to have several biochemical and physiological effects. It has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It also has anti-tumor effects by inducing apoptosis and inhibiting cell proliferation. DIMEB has been shown to have antiviral activity against HIV-1 and HSV-1. It also has neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
DIMEB has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also stable and can be stored for a long time. However, there are some limitations to using DIMEB in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has low bioavailability, which means that it may not be effective in vivo.
Future Directions
There are several future directions for research on DIMEB. One direction is to study its potential use as an anti-inflammatory and anti-tumor agent in vivo. Another direction is to study its potential use as an antiviral agent against other viruses such as influenza and hepatitis C. Additionally, further research is needed to understand the mechanism of action of DIMEB and to improve its bioavailability and solubility.
Synthesis Methods
The synthesis of DIMEB involves the reaction between 3,4-dihydroisocoumarin and 3,3-dimethylmorpholine in the presence of a base such as potassium carbonate. The reaction takes place in an aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at a temperature of 100-120°C. The product is then purified using column chromatography to obtain the desired compound. The yield of the reaction is around 60-70%.
properties
IUPAC Name |
2-(3,4-dihydro-1H-isochromen-1-yl)-1-(3,3-dimethylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-17(2)12-20-10-8-18(17)16(19)11-15-14-6-4-3-5-13(14)7-9-21-15/h3-6,15H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYKVLGKCAUIED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1C(=O)CC2C3=CC=CC=C3CCO2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dihydro-1H-isochromen-1-yl)-1-(3,3-dimethylmorpholin-4-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

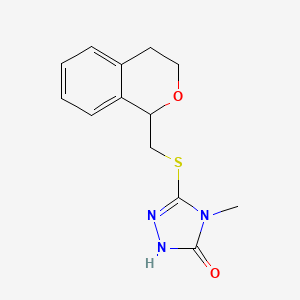
![N-(3-methylsulfanylcyclohexyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7594381.png)
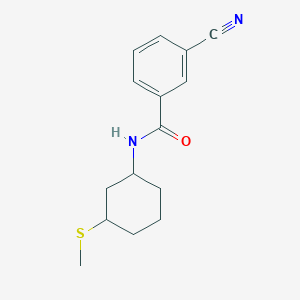
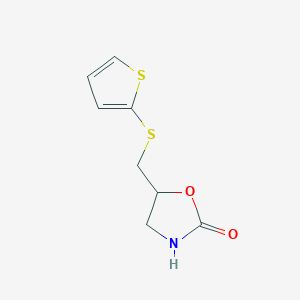
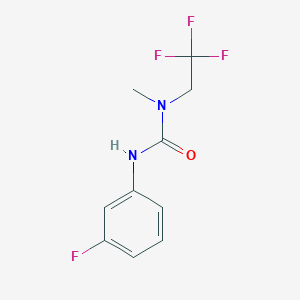


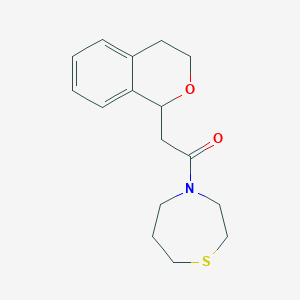

![1-[2-(1-Methylpyrrol-2-yl)pyrrolidin-1-yl]-2-thiophen-2-ylethanone](/img/structure/B7594452.png)
![2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N-methylacetamide](/img/structure/B7594473.png)
![1-[2-(3,5-Dimethylphenyl)pyrrolidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B7594481.png)

![1-Methyl-3-[(2-methyl-1,3-thiazol-5-yl)methylsulfanyl]pyrrolidin-2-one](/img/structure/B7594493.png)